4-Chloro-M-phenylenediamine

Catalog No.
S592148
CAS No.
5131-60-2
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-M-phenylenediamine

CAS Number

5131-60-2

Product Name

4-Chloro-M-phenylenediamine

IUPAC Name

4-chlorobenzene-1,3-diamine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2

InChI Key

ZWUBBMDHSZDNTA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)N)Cl

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, INSOL IN PETROLEUM ETHER

Synonyms

4-chloro-1,3-phenylenediamine, 4-chloro-3-phenylenediamine, 4-chloro-3-phenylenediamine sulfate, 4-chloro-m-phenylenediamine

Canonical SMILES

C1=CC(=C(C=C1N)N)Cl

Synthesis and characterization:

-Chloro-M-phenylenediamine (4-Cl-MPD) has been known since the late 19th century. Its first synthesis was reported in 1879 by Beilstein and Kurbatow, who obtained it by the reduction of 4-chloro-1,3-dinitrobenzene with zinc chloride and hydrochloric acid. Since then, various methods for its synthesis have been developed, including reduction with iron.

Chemical properties:

4-Cl-MPD is an aromatic diamine, meaning it contains two amine groups (-NH₂) attached to a benzene ring. It exists as a gray powder or dark purple solid at room temperature. Its melting point is reported to be between 83.5-92.5 °C [].

Applications in research:

-Cl-MPD has been used in various scientific research applications, including:

  • Organic synthesis: As a building block for the synthesis of other aromatic compounds, such as azo dyes, pharmaceuticals, and polymers.
  • Analytical chemistry: As a chelating agent for forming complexes with metal ions, which can be used for various analytical purposes, such as metal ion detection and separation.
  • Material science: As a component in the development of functional materials, such as conductive polymers and sensors.
  • Biological studies: Although limited, some studies have explored the potential use of 4-Cl-MPD in biological research, such as investigating its interaction with biomolecules and its potential antitumor activity [, ].
  • Origin: 4-Chloro-M-phenylenediamine is likely a synthetic compound, manufactured for various industrial applications [].
  • Significance: While not as widely studied as other diamines, it finds use as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals [, ].

Molecular Structure Analysis

  • Key features: The molecule consists of a benzene ring with a chlorine atom attached at the 4th position and amine groups (NH2) at the 1st and 3rd positions [, ]. This structure classifies it as an aromatic diamine.
  • Notable aspects: The presence of two amine groups makes it a polar molecule capable of hydrogen bonding, potentially influencing its reactivity and solubility [].

Chemical Reactions Analysis

  • Synthesis: Specific details about the synthesis of 4-Chloro-M-phenylenediamine are not readily available in scientific literature. However, aromatic diamines can be generally synthesized through various methods, including nitration and reduction of aromatic compounds.
  • Decomposition: Information on the thermal decomposition of 4-Chloro-M-phenylenediamine is not available in scientific publications. Aromatic diamines can decompose upon heating, releasing volatile organic compounds.
  • Other relevant reactions: Due to the presence of amine groups, 4-Chloro-M-phenylenediamine can undergo condensation reactions with aldehydes and ketones to form imines or enamines.

Physical And Chemical Properties Analysis

  • Melting point: 87-90 °C [, ].
  • Boiling point: No data available.
  • Solubility: Information on specific solubilities is limited, but due to the presence of polar amine groups, it is likely soluble in polar solvents like water and ethanol [].
  • Stability: No data available on the specific stability of 4-Chloro-M-phenylenediamine. However, aromatic diamines can be sensitive to light and air oxidation.

There is no current research available on the specific mechanism of action of 4-Chloro-M-phenylenediamine in biological systems. Its applications seem to be focused on its role as a precursor in organic synthesis.

  • Toxicity: Limited data exists on the specific toxicity of 4-Chloro-M-phenylenediamine. However, aromatic diamines can be irritating to the skin, eyes, and respiratory system.
  • Flammability: No data available on flammability. However, aromatic amines can be combustible.
  • Reactivity: Can react with oxidizing agents [].

Physical Description

4-chloro-m-phenylenediamine appears as gray powder or dark purple solid. (NTP, 1992)

Color/Form

PLATES OR NEEDLES

XLogP3

0.8

LogP

0.85 (LogP)

Melting Point

196 °F (NTP, 1992)
91 °C

UNII

46M6FQ5PJK

Related CAS

68239-80-5 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The substituted- benzenediamines appear to be least active when the amino groups are para to one another, whereas activity increases when the para position is occupied by a nonamino substituent. Activity also tends to increase as the two amino groups become ortho to the substituted group. The degree of activity may be explained by the capacity of N-acetyltransferase to interact with particular amino groups of the substituted-benzenediamines, leading to their detoxification.

Pictograms

Irritant

Irritant

Other CAS

5131-60-2

Wikipedia

4-chloro-m-phenylenediamine

Methods of Manufacturing

4-CHLORO-META-PHENYLENEDIAMINE WAS FIRST PRODUCED BY BEILSTEIN AND KURBATOW IN 1879 BY THE REDUCTION OF 4-CHLORO-1,3-DINITROBENZENE WITH ZINC CHLORIDE AND HYDROCHLORIC ACID. IT CAN ALSO BE PREPARED BY THE REDUCTION OF 1-CHLORO-2,4-DINITROBENZENE WITH IRON.

General Manufacturing Information

1,3-Benzenediamine, 4-chloro-: ACTIVE
Dyestuff and pigment intermediates; hair dye coupler.
...BELIEVED TO BE USED AS A DYE INTERMEDIATE AND AS A RUBBER-PROCESSING AGENT.
Description is given for preparation and use of p-phenylenediamine in a hair dye preparation.

Analytic Laboratory Methods

...4-CHLORO-META-PHENYLENEDIAMINE CAN BE IDENTIFIED IN HAIR DYES BY THIN-LAYER CHROMATOGRAPHY (KOTTEMANN CM; J ASSOC OFF ANAL CHEM 49: 954 (1966).
Phenylenediamine was determined by high performance liquid chromatography in aq samples.

Dates

Modify: 2023-08-15

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